molecular formula C9H17N3 B1322838 N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine CAS No. 1007520-32-2

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine

Cat. No.: B1322838
CAS No.: 1007520-32-2
M. Wt: 167.25 g/mol
InChI Key: UMXGKHVBQSAEKG-UHFFFAOYSA-N
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Description

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with three methyl groups and an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine typically involves the reaction of 1,3,5-trimethylpyrazole with an appropriate alkylating agent. One common method is the alkylation of 1,3,5-trimethylpyrazole with bromoethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted ethanamine derivatives with various functional groups.

Scientific Research Applications

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
  • 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine
  • N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate

Uniqueness

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of an ethanamine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-5-10-6-9-7(2)11-12(4)8(9)3/h10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXGKHVBQSAEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(N(N=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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